molecular formula C8H9NO3 B042678 Methyl 6-(hydroxymethyl)picolinate CAS No. 39977-44-1

Methyl 6-(hydroxymethyl)picolinate

Cat. No. B042678
CAS RN: 39977-44-1
M. Wt: 167.16 g/mol
InChI Key: DVIUNMLAPDJWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of methyl 6-(hydroxymethyl)picolinate has been demonstrated through various methods. A notable approach involves its use as a model acceptor in glycosylation reactions, where it affords desired glycosides in good yields, indicating its reactivity and potential in synthetic chemistry (Wang et al., 2013). Additionally, its involvement in the synthesis and coordination chemistry of hexadentate picolinic acid-based ligands highlights its utility in forming complex structures with metals (Comba et al., 2016).

Molecular Structure Analysis

The molecular structure of methyl 6-(hydroxymethyl)picolinate and its derivatives plays a crucial role in their chemical behavior and interactions. Studies such as the X-ray crystallography of related compounds provide insights into the geometrical and electronic structure, influencing their reactivity and coordination chemistry with metals (Kukovec et al., 2012).

Chemical Reactions and Properties

Methyl 6-(hydroxymethyl)picolinate participates in a variety of chemical reactions, showcasing its versatility. For example, it undergoes efficient alkyl ether synthesis via palladium-catalyzed alkoxylation, demonstrating its reactivity towards functionalization of unactivated C-H bonds (Zhang et al., 2012). It is also involved in the activation of hydroxyl groups in coordination with metal ions, further illustrating its chemical diversity (Tagaki et al., 1991).

Scientific Research Applications

  • Phosphorescent Property in Heteroleptic Ir(III) Complexes : A hydroxyl group, similar to that in Methyl 6-(hydroxymethyl)picolinate, enhances the quantum yield and stability of blue-emitting phosphors, offering new methods for designing phosphors with desired properties (Wang et al., 2017).

  • Role in the Mitsunobu Reaction : Picolinic acid and 6-methyl picolinic acid are effective in the Mitsunobu reaction, leading to neutrally hydrolyzed esters that can be cleaved under specific conditions. This highlights its potential in organic synthesis (Sammakia & Jacobs, 1999).

  • Enhancement in Drug Detection : The use of picolinic acid esters, including derivatives of Methyl 6-(hydroxymethyl)picolinate, has significantly enhanced the detection of certain drug metabolites in hair and oral fluid, improving sensitivity and specificity (Thieme et al., 2015).

  • Neuroprotective Potential : Research suggests that picolinic acid can block neurotoxic effects of certain compounds in the brain, indicating a potential role in neuroprotection (Beninger et al., 1994).

  • Insulin-Enhancing Compounds : Picolinate and its derivatives form potent insulin-enhancing compounds, with their complexation leading to specific chemical structures in solution and solid states. This showcases its potential in diabetes research (Lodyga-Chruscinska et al., 2011).

  • Glycosylation of Basic Alcohols : Methyl 6-(hydroxymethyl)picolinate has been used as a model acceptor in glycosylation studies, demonstrating a reliable method for obtaining pyridine-containing glycosides (Wang et al., 2013).

  • Potential as MRI Contrast Agents : Certain picolinate-containing macrocyclic complexes, which could include derivatives of Methyl 6-(hydroxymethyl)picolinate, show promise as MRI contrast agents due to their stability and properties in aqueous solutions (Molnár et al., 2014).

  • Antibacterial and Antifungal Activity : Novel pyrrolidine molecules, possibly derived from Methyl 6-(hydroxymethyl)picolinate, exhibit moderate to high antibacterial and fungal activity, offering an easy synthetic pathway for antimicrobial compounds (Sreekanth & Jha, 2018).

Safety And Hazards

“Methyl 6-(hydroxymethyl)picolinate” has several hazard statements: H302, H315, H319, H335. The precautionary statements are P261, P305, P338, P3514.


Future Directions

The specific future directions for “Methyl 6-(hydroxymethyl)picolinate” were not found in the search results.


Relevant Papers
One relevant paper titled “Glycosylation of ‘basic’ alcohols: methyl 6-(hydroxymethyl)picolinate as a case study” was found
5. However, the specific content of the paper was not available in the search results.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

methyl 6-(hydroxymethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-8(11)7-4-2-3-6(5-10)9-7/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIUNMLAPDJWHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467819
Record name methyl 6-(hydroxymethyl)picolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(hydroxymethyl)picolinate

CAS RN

39977-44-1
Record name Methyl 6-(hydroxymethyl)picolinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39977-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 6-(hydroxymethyl)picolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-(hydroxymethyl)picolinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 3.52 g of 6-(diphenyl-tert-butylsilyloxymethyl)-2-pyridinecarboxylic acid methyl ester in 87 ml of tetrahydrofuran is mixed at 24° C. under nitrogen with 13.6 g of tetrabutylammonium fluoride-trihydrate and stirred for 2 hours. Then, it is mixed with 32 ml of concentrated sodium chloride solution and extracted four times with ethyl acetate. The combined organic phases are dried on sodium sulfate and after filtration, concentrated by evaporation in a vacuum. The thus obtained residue is purified by chromatography on silica gel. With hexane/50-100% ethyl acetate, 0.92 g of the title compound is obtained as colorless oil.
Name
6-(diphenyl-tert-butylsilyloxymethyl)-2-pyridinecarboxylic acid methyl ester
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
87 mL
Type
solvent
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of dimethyl 2,6-pyridine-dicarboxylate (100 g, 513 mmol) in methanol (800 mL) and tetrahydrofuran (300 mL) was heated to dissolve and while the solution was still hot, it was treated in portions with sodium borohydride (18.2 g, 479 mmol) over 1 hour. The mixture was stirred for 1 hour at room temperature, cooled to 0-5° C., and quenched with 10% citric acid (160 mL), stirred for another 15 minutes, and filtered. The filtrate was concentrated, dissolved in dichloromethane, dried (sodium sulfate), filtered, and concentrated to a white solid. The solid was heated to dissolve in ethyl acetate (100 mL), stirred for 16 hours at room temperature, filtered and concentrated to give the title compound (44.5 g, 56% yield). 1H NMR (CDCl3) δ ppm 3.50(s, 1H), 4.00 (s, 3 H), 4.86 (s, 2 H), 7.52 (d, 1 H), 7.85 (t, 1 H), 8.04 (d, 1 H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step Two
Yield
56%

Synthesis routes and methods III

Procedure details

Into a 100-mL round-bottom flask, was placed a solution of 2,6-dimethylpyridine-2,6-dicarboxylate (950 mg, 4.87 mmol, 1.00 equiv) in a solvent mixture of methanol (33.2 mL) and dichloromethane (14.2 mL). NaBH4 (185 mg, 5.02 mmol, 1.00 equiv) was added to the reaction mixture in several batches at 0° C. The resulting solution was stirred overnight at room temperature, and then it was quenched by the addition of 50 mL of NH4Cl (aq.). The resulting solution was extracted with 2×50 mL of dichloromethane and the combined organic layers were dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:1-2:1) as eluent to yield 750 mg (92%) of methyl 6-(hydroxymethyl)pyridine-2-carboxylate as a white solid.
Name
2,6-dimethylpyridine-2,6-dicarboxylate
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
33.2 mL
Type
reactant
Reaction Step One
Quantity
14.2 mL
Type
solvent
Reaction Step One
Name
Quantity
185 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 2,6-pyridinedicarboxylic acid (10 g) in thionyl chloride (40 ml) with catalytic dimethylformamide was heated at reflux for 4 hours. The mixture was evaporated to dryness and azeotroped with toluene. Toluene (20 ml) was added to the residue followed by methanol (20 ml). The solvent was evaporated and the residue was partitioned between ethyl acetate and aqueous sodium bicarbonate. The organic phase was dried (MgSO4) and evaporated. The residue was dissolved in methanol and sodium borohydride (0.96 g) was added. The mixture was heated at reflux for 2 hours and evaporated. The residue was partitioned between chloroform and water. The organic phase was dried (MgSO4) and evaporated. Purification was by chromatography eluting with 5% methanol in chloroform. Yield 2.76 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-(hydroxymethyl)picolinate
Reactant of Route 2
Methyl 6-(hydroxymethyl)picolinate
Reactant of Route 3
Methyl 6-(hydroxymethyl)picolinate
Reactant of Route 4
Reactant of Route 4
Methyl 6-(hydroxymethyl)picolinate
Reactant of Route 5
Methyl 6-(hydroxymethyl)picolinate
Reactant of Route 6
Reactant of Route 6
Methyl 6-(hydroxymethyl)picolinate

Citations

For This Compound
60
Citations
S Wang, D Lafont, J Rahkila, B Picod, R Leino… - Carbohydrate …, 2013 - Elsevier
Glycosylation is promoted by acid promoters rendering the reactions with basic acceptors challenging. This report presents an in depth study involving methyl 6-(hydroxymethyl)…
Number of citations: 9 www.sciencedirect.com
TA Ali, GG Mohamed, H Eldessouky… - Egyptian Journal of …, 2019 - Elsevier
A potentiometric method was described for the determination of iron(III) in petroleum water samples using modified carbon paste and screen-printed sensors. These sensors were …
Number of citations: 4 www.sciencedirect.com
PVVN Kishore, AK Jami, A Goswami… - Journal of Molecular …, 2020 - Elsevier
Fixation of atmospheric carbon-di-oxide (CO 2 ) by metal complexes continuously receives a great deal of attention from the viewpoint of environmental concerns. Herein, a novel …
Number of citations: 1 www.sciencedirect.com
S Dindar, AN Kharat, S Zamanian, J Janczak - Inorganic Chemistry …, 2021 - Elsevier
Herein a simple method for N-methylation of ethanolamines with paraformaldehyde as a dual methylation and reducing agent has been investigated. Two new cobalt complexes, Co[…
Number of citations: 0 www.sciencedirect.com
H Wang, Z Xin, R Xiang, S Liu… - Chinese Journal of …, 2016 - Wiley Online Library
A novel mononuclear cobalt complex 1 was synthesized by treatment of CoCl 2 ·6H 2 O with a COOMe functionalized TPA ligand (TPA=tris(2‐pyridylmethyl)amine). In a basic borate …
Number of citations: 7 onlinelibrary.wiley.com
N Gao, XM Zhao, CS Cai, JW Cai - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
New chiral S,N- and S,P-ligands starting from tert-butanesulfinamide were synthesized in four steps, applying Pd-catalyzed asymmetric allylic substitutions of dimethyl 2-fluoromalonate. …
Number of citations: 10 pubs.rsc.org
AY Chen, PW Thomas, Z Cheng, NY Xu… - …, 2019 - Wiley Online Library
New Delhi metallo‐β‐lactamase‐1 (NDM‐1) poses an immediate threat to our most effective and widely prescribed drugs, the β‐lactam‐containing class of antibiotics. There are no …
HJ Koay, MB Haskali, PD Roselt… - European Journal of …, 2020 - Wiley Online Library
The positron‐emitting radionuclide, fluorine‐18, is used to radiolabel molecules to develop tracers for diagnostic imaging with positron‐emission tomography. There is growing interest …
V Chandrasekhar, S Das, A Dey, S Hossain… - Inorganic …, 2013 - ACS Publications
The reaction of the lanthanide(III) salts [Dy(III), Tb(III), and Gd (III)] with a hetero donor chelating ligand N′-(2-hydroxy-3-methoxybenzylidene)-6-(hydroxymethyl) picolinohydrazide (LH …
Number of citations: 98 pubs.acs.org
S Biswas, S Das, J van Leusen… - European Journal of …, 2014 - Wiley Online Library
The reactions of lanthanide(III) nitrate salts (Dy III , Tb III , Gd III , and Er III ) with the aroylhydrazone‐based multidentate ligand 6‐(hydroxymethyl)‐N′‐[1‐(pyridin‐2‐yl)ethylidene]…

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.